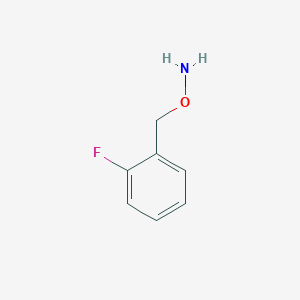

O-(2-Fluorobencil)hidroxilamina

Descripción general

Descripción

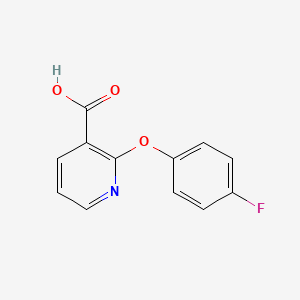

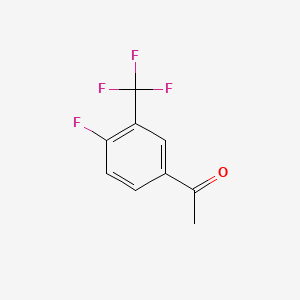

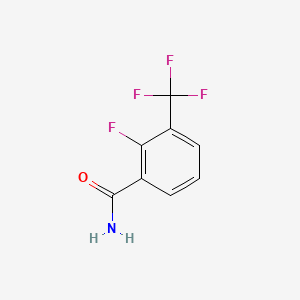

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that is related to the family of benzylhydroxylamines, which are known for their utility in various chemical reactions and syntheses. While the provided papers do not directly discuss O-(2-Fluorobenzyl)hydroxylamine, they do provide insights into the properties and reactions of closely related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and 2-fluorobenzylamine, which can be used to infer some aspects of O-(2-Fluorobenzyl)hydroxylamine's behavior in chemical contexts .

Synthesis Analysis

The synthesis of related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, involves the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of O-(2-Fluorobenzyl)hydroxylamine by starting with a 2-fluorobenzyl bromide instead.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine, a compound structurally similar to O-(2-Fluorobenzyl)hydroxylamine, has been studied using rotational spectroscopy and quantum chemical methods. The presence of fluorine on the benzyl ring affects the flexibility and dynamical properties of the molecule, as evidenced by the identification of stable conformers and the analysis of tunneling pathways .

Chemical Reactions Analysis

While the specific chemical reactions of O-(2-Fluorobenzyl)hydroxylamine are not detailed in the provided papers, the reactions of similar compounds can be informative. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used to derivatize carbonyl compounds for analysis by gas chromatography and mass spectrometry, indicating that O-(2-Fluorobenzyl)hydroxylamine could potentially serve a similar role in derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(2-Fluorobenzyl)hydroxylamine can be inferred from the properties of related compounds. For example, the derivatization of volatile carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine is facilitated by the use of microwave energy, suggesting that O-(2-Fluorobenzyl)hydroxylamine may also react efficiently under microwave-assisted conditions . Additionally, the fluorine substitution in 2-fluorobenzylamine significantly affects its structural properties, which could imply that O-(2-Fluorobenzyl)hydroxylamine may exhibit unique physical properties due to the presence of the fluorine atom .

Aplicaciones Científicas De Investigación

Agente de Derivatización en Cromatografía

O-(2-Fluorobencil)hidroxilamina se puede utilizar como un agente de derivatización en cromatografía líquida acoplada a espectrometría de masas en tándem (LC–MS/MS). Se ha comparado con otros reactivos de derivatización como la 3-nitrofenilhidrazina (3-NPH) y la 2-picolilamina (2-PA) para el análisis de ácidos grasos de cadena corta (AGCC). Los AGCC son metabolitos derivados de la microbiota intestinal y están implicados en la homeostasis del huésped .

Investigación Biológica

El compuesto se puede utilizar en la investigación biológica, particularmente en estudios que involucran la microbiota intestinal. La elaboración de perfiles de AGCC a partir de muestras biológicas juega un papel importante en la revelación de la interacción entre la microbiota intestinal y los patógenos .

Síntesis Química

La this compound podría utilizarse potencialmente en la síntesis de otros compuestos orgánicos complejos. Su estructura química única podría hacerla útil en ciertas vías sintéticas .

Química Analítica

En química analítica, la this compound podría utilizarse como un reactivo para la detección o cuantificación de ciertos compuestos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

O-(2-Fluorobenzyl)hydroxylamine is a versatile reagent used for the detection of carbonyl-containing compounds . It is primarily used in the preparation of oximes of steroids-bearing keto group .

Mode of Action

The compound interacts with its targets by derivatizing them. It is used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Biochemical Pathways

The biochemical pathways affected by O-(2-Fluorobenzyl)hydroxylamine are those involving carbonyl-containing compounds. The compound is used to detect these compounds through GC, GC-MS, and other methods .

Pharmacokinetics

Its solubility in water (50 mg/ml, clear to slightly hazy, colorless ) suggests that it may have good bioavailability.

Result of Action

The result of the action of O-(2-Fluorobenzyl)hydroxylamine is the detection and quantification of carbonyl-containing compounds. It enables the measurement of oxygenated organics in environmental and biological samples .

Action Environment

The action of O-(2-Fluorobenzyl)hydroxylamine can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . The efficacy of the compound in detecting carbonyl-containing compounds can also be influenced by the sample’s composition and the presence of interfering substances.

Propiedades

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)